Morpholine, 4-(1,2-di(p-toluoyl)vinyl)-

Description

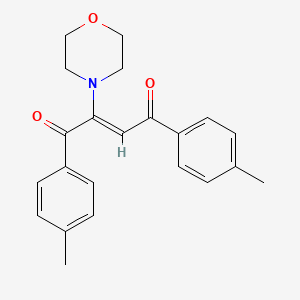

Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- is a morpholine derivative characterized by a vinyl bridge substituted with two para-toluoyl groups at the 4-position of the morpholine ring. Morpholine derivatives are widely studied for their pharmacological and industrial applications, including roles as corrosion inhibitors, solvents, and intermediates in drug synthesis . The para-toluoyl groups may enhance its affinity for hydrophobic binding pockets in enzymes or receptors, a property observed in other morpholine-based therapeutics .

Properties

CAS No. |

74037-72-2 |

|---|---|

Molecular Formula |

C22H23NO3 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(Z)-1,4-bis(4-methylphenyl)-2-morpholin-4-ylbut-2-ene-1,4-dione |

InChI |

InChI=1S/C22H23NO3/c1-16-3-7-18(8-4-16)21(24)15-20(23-11-13-26-14-12-23)22(25)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3/b20-15- |

InChI Key |

FWGYGNSDPBEBCY-HKWRFOASSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\N3CCOCC3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- typically involves the following steps:

Starting Materials: The synthesis begins with morpholine and p-toluoyl chloride.

Formation of Intermediate: The p-toluoyl chloride reacts with morpholine to form an intermediate compound.

Vinylation: The intermediate undergoes a vinylation reaction to introduce the 1,2-di(p-toluoyl)vinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the p-toluoyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.

Surfactants: Incorporated into surfactant formulations for enhanced performance.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Morpholine derivatives exhibit diverse physicochemical profiles depending on substituents. Key comparisons include:

Compound 1e/1i (para-Chlorophenyl-substituted morpholine)

- Structure : 4-(2-(naphthalen-1-yloxy)ethyl)morpholine with para-chlorophenyl groups.

- cLog P : 4.3 (1e/1i) vs. 3.7–3.8 for analogues with smaller aryl groups (e.g., 1f/1g) .

- Relevance: Higher lipophilicity correlates with improved membrane permeability and target engagement in inhibitors of TNF-α production.

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Thiazole-linked dibromoimidazole substituent.

- Activity : Targets DNA-binding domains (e.g., androgen receptor DBD) but faced synthesis challenges due to structural misassignments affecting NMR validation .

- Contrast : Unlike VPC-14449’s halogenated heterocycle, the target compound’s toluoyl groups may favor π-π stacking interactions over halogen bonding, altering target specificity.

4-(4-Nitrophenyl)morpholine

- Structure : Nitrophenyl substituent at the 4-position.

- Properties : Adopts a chair conformation in crystallographic studies, with antitumor activity linked to nitro group redox activity .

Antimicrobial and Antiparasitic Agents

- Morpholine-bearing imidazo[1,2-a]pyrimidines: Exhibit antileishmanial activity (e.g., against L. amazonensis promastigotes) via 4-(2-aminoethyl)morpholine residues .

- Linezolid Analogues : 4-Phenylmorpholine derivatives demonstrate broad-spectrum antimicrobial action, suggesting the target compound’s toluoyl groups could enhance Gram-positive targeting .

Enzyme Inhibitors

- Sortase A Inhibitors : Morpholine-containing esters (e.g., 24a: IC₅₀ = 92 µM) outperform carboxylic acid derivatives (25a: IC₅₀ = 181 µM) in Staphylococcus aureus inhibition, highlighting the role of lipophilic groups in enzymatic binding .

- TNF-α Production Inhibitors : Substituted morpholines with cLog P > 4.0 (e.g., 1e) show superior potency, aligning with the target compound’s predicted high lipophilicity .

Data Table: Key Comparative Metrics

*Estimated based on structural analogues; †Calculated using software tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.